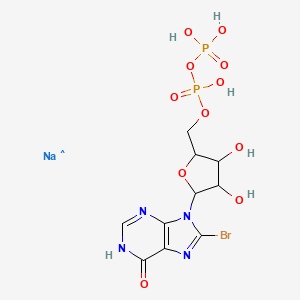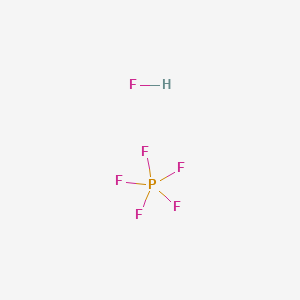
3',5'-Bis-O-(T-butyldimethylsilyl)-O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,5’-Bis-O-(T-butyldimethylsilyl)-O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine is a synthetic derivative of thymidine, a nucleoside that is a component of DNA. This compound is often used in organic synthesis and medicinal chemistry due to its unique protective groups that enhance its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Bis-O-(T-butyldimethylsilyl)-O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine typically involves the protection of the hydroxyl groups of thymidine with T-butyldimethylsilyl groups. The sulfonylation of the thymidine molecule is achieved using 2,4,6-triisopropylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the silyl-protected hydroxyl groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The silyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for desilylation, or nucleophiles for sulfonyl group substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, desilylation would yield the corresponding hydroxylated thymidine derivative.
科学的研究の応用
Chemistry
In organic synthesis, this compound is used as a protected intermediate in the synthesis of more complex molecules. The protective groups help to prevent unwanted side reactions.
Biology
In biological research, derivatives of thymidine are often used in studies of DNA replication and repair.
Medicine
In medicinal chemistry, protected nucleosides like this compound are used in the development of antiviral and anticancer drugs.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of 3’,5’-Bis-O-(T-butyldimethylsilyl)-O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine involves its role as a protected nucleoside. The protective groups enhance the stability of the molecule, allowing it to participate in various chemical reactions without degradation. The molecular targets and pathways involved would depend on the specific application, such as its incorporation into DNA or its use as a precursor in drug synthesis.
類似化合物との比較
Similar Compounds
- 3’,5’-Bis-O-(T-butyldimethylsilyl)thymidine
- O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine
- 3’,5’-Bis-O-(T-butyldimethylsilyl)-O4-(4-methylphenylsulfonyl)thymidine
Uniqueness
The uniqueness of 3’,5’-Bis-O-(T-butyldimethylsilyl)-O4-(2,4,6-triisopropyl-phenylsulfonyl)thymidine lies in its combination of protective groups, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly useful in synthetic and medicinal chemistry applications.
特性
分子式 |
C37H64N2O7SSi2 |
|---|---|
分子量 |
737.1 g/mol |
IUPAC名 |
[1-[4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl] 2,4,6-tri(propan-2-yl)benzenesulfonate |
InChI |
InChI=1S/C37H64N2O7SSi2/c1-23(2)27-18-28(24(3)4)33(29(19-27)25(5)6)47(41,42)45-34-26(7)21-39(35(40)38-34)32-20-30(46-49(16,17)37(11,12)13)31(44-32)22-43-48(14,15)36(8,9)10/h18-19,21,23-25,30-32H,20,22H2,1-17H3 |
InChIキー |
ZZMOJCPJGSXIEK-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)N=C1OS(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C3CC(C(O3)CO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-(5-Bromothiophen-2-yl)-3H-pyrido[3,4-b][1,4]diazepin-4(5H)-one](/img/structure/B12062670.png)
![Zirconium, bis[1-(methoxy-kappaO)-2-methyl-2-propanolato-kappaO]bis(1-methoxy-2-methyl-2-propanolato-kappaO)-](/img/structure/B12062673.png)
![N,N'-(1R,2R)-(-)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12062675.png)



![6-Amino-1-beta-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12062713.png)
![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12062726.png)
